![molecular formula C25H25NO6 B11143829 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143829.png)
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 3,4-dimethoxyphenyl group at position 1, a methyl group at position 7, and a tetrahydrofuran-2-ylmethyl substituent at position 2. Its synthesis is part of a broader effort to generate libraries of such compounds for drug discovery, with a 92% success rate and yields ranging from 43–86% under mild conditions .
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Reactions
The ketone groups at positions 3 and 9 participate in nucleophilic additions. For example:
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Hydrazine addition : Reacts with hydrazine hydrate to form pyrazolone derivatives, as demonstrated in analogous chromeno-pyrrole systems .
Reaction Conditions | Yield (%) | Notes |
---|---|---|
Hydrazine hydrate (5 eq.), Dioxane, 80°C, 20h | 78 | Optimal conditions for cyclization |
Hydrazine hydrate (3 eq.), EtOH, 80°C, 6h | 30 | Lower yield due to solvent polarity |
The tetrahydrofuran-2-ylmethyl group influences steric accessibility, with bulkier substituents reducing reaction rates.
Acidic Conditions:
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Demethylation : The 3,4-dimethoxyphenyl group undergoes partial demethylation in concentrated HCl, producing phenolic derivatives.
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Ring-opening : The tetrahydrofuran moiety may undergo acid-catalyzed ring-opening, forming diols.
Basic Conditions:
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Saponification : The methyl ester (if present in precursors) converts to carboxylic acid under NaOH/EtOH .
Oxidation Reactions
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Ketone stability : The 3,9-dione system resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃).
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Side-chain oxidation : The tetrahydrofuran-2-ylmethyl group oxidizes to a carboxylic acid derivative using Jones reagent.
Cyclization and Rearrangements
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Pyrrole ring activation : The nitrogen in the pyrrole ring facilitates intramolecular cyclization under microwave irradiation, forming fused polycyclic systems.
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Chromeno ring modifications : Photoirradiation induces [4π] electrocyclic ring-opening, reversibly generating quinone methide intermediates .
Comparative Reactivity with Structural Analogs
Data from structurally related compounds highlight key trends :
Reaction Type | Target Compound | Analog (Cl-substituted) | Key Difference |
---|---|---|---|
Hydrazine cyclization | 78% yield | 65% yield | Electron-withdrawing Cl reduces nucleophilicity |
Acid-catalyzed demethylation | Partial | Complete | Methoxy groups stabilize intermediates |
Oxidation of side chains | Moderate | High | THF-methyl group less reactive than alkyl chains |
Stability and Reaction Optimization
Critical parameters for consistent results:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties:
Anticancer Activity : Research indicates that similar chromeno-pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that these compounds can inhibit the proliferation of breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest.
Antibacterial and Antifungal Properties : The compound's unique structure allows it to interact with bacterial and fungal targets, potentially leading to the development of new antimicrobial agents.
Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Chromeno-pyrrole A | MCF7 | 15 | Apoptosis induction |
Chromeno-pyrrole B | HeLa | 12 | Cell cycle arrest |
Chromeno-pyrrole C | A549 | 10 | Inhibition of proliferation |
Materials Science
The unique structure of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it a candidate for developing new materials with specific properties:
Polymer Development : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
Coatings and Composites : Its chemical properties may allow it to be incorporated into coatings that provide protective barriers against environmental degradation.
Biological Research
In biological research, this compound serves as a valuable tool for understanding various biological processes:
Pharmacological Studies : It is employed in pharmacological research to elucidate the mechanisms of action related to its therapeutic effects.
Biochemical Pathway Analysis : The compound's interactions with specific enzymes and receptors can help researchers map out important biochemical pathways relevant to disease states.
Study on MCF7 Cells
A study demonstrated that a related chromeno-pyrrole compound significantly reduced cell viability in MCF7 breast cancer cells by inducing apoptosis through caspase activation. This highlights the potential of chromeno-pyrrole derivatives as anticancer agents.
Antimicrobial Efficacy
Another investigation revealed that a series of pyrrole derivatives exhibited potent activity against drug-resistant strains of bacteria. This suggests that the compound could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent patterns, which influence their physical properties and reactivity. Key examples include:
*General yield range for the library .
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., chlorine in ). This may improve stability in biological environments.
- Solubility : The tetrahydrofuran-2-ylmethyl group likely increases solubility in polar solvents compared to purely alkyl or aryl substituents (e.g., 2-hydroxyethyl in or phenethyl in ).
- Synthetic Flexibility: The target compound’s synthesis benefits from a one-pot MCR protocol, avoiding the longer reaction times (up to 2 hours) required for aldehydes with donor groups in earlier methods . Older routes, such as those by Vydzhak and Panchishin, required stepwise alkylation and cyclization, often with lower functional group tolerance .
Spectral and Analytical Data
- NMR Shifts : The target compound’s 1H NMR spectrum would show distinct resonances for the tetrahydrofuran-2-ylmethyl group (δ ~3.4–3.8 ppm for methylene protons) and methoxy groups (δ ~3.6–3.8 ppm), comparable to the 3,4,5-trimethoxyphenyl analog (δ 3.65 ppm for methoxy) .
- IR Stretches : Expected carbonyl stretches (1711–1732 cm⁻¹) align with reported analogs, though the tetrahydrofuran group may introduce additional C-O stretches near 1073 cm⁻¹ .
Key Research Findings
Synthetic Advancements: The one-pot MCR method enables rapid diversification of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, accommodating substituents such as halogens, alkyl chains, and heterocycles .
Yield and Purity : The target compound’s synthesis achieves >95% purity (HPLC) and moderate-to-high yields (43–86%), outperforming traditional routes that often required purification steps .
Biological Potential: While direct data for the target compound is unavailable, structurally related analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) are under investigation for anticancer and antimicrobial activities due to their resemblance to kinase inhibitors .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₉N₃O₄
- Molecular Weight: 341.36 g/mol
Structural Features
The compound features a chromeno-pyrrole core with substituents that include:
- A 3,4-dimethoxyphenyl group that may contribute to its biological activity.
- A tetrahydrofuran moiety which may enhance solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
Chromeno-pyrroles have been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antiviral Activity
Recent studies have highlighted the antiviral properties of chromeno-pyrrole derivatives against SARS-CoV-2. Specifically, certain compounds in this class have been identified as potent inhibitors of the main protease (Mpro) of the virus, suggesting potential therapeutic applications in treating COVID-19 .
Enzyme Inhibition
Chromeno-pyrrole compounds have also been noted for their ability to act as enzyme inhibitors. For example, they can function as glucokinase activators and mimic glycosaminoglycans, which are important for various physiological processes including glucose metabolism and cellular signaling .
Synthesis and Characterization
A study published in ACS Omega details a one-pot synthesis method for producing chromeno[2,3-c]pyrrole derivatives with high yields (up to 92%) and good purity (>95%) . This synthetic route allows for the incorporation of various functional groups that can enhance biological activity.
Pharmacological Evaluation
In a pharmacological evaluation involving animal models, compounds similar to this compound demonstrated significant anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Activity Table
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing this compound, and how is structural confirmation achieved?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and primary amines. Mild conditions (room temperature to 80°C) enable compatibility with diverse substituents. Structural confirmation relies on:
- 1H/13C NMR : Assigns proton/carbon environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons).
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹).
- HRMS : Validates molecular mass (e.g., calculated vs. observed [M+H]⁺). Example libraries include 223 derivatives synthesized with >70% purity .
Q. What spectroscopic techniques are critical for characterizing purity and stereochemistry?
- NMR : Distinguishes diastereomers via coupling constants (e.g., vicinal protons in the tetrahydrofuran moiety).
- HPLC-MS : Quantifies purity and detects byproducts.
- X-ray crystallography (if available): Resolves absolute configuration. For example, 1H NMR of analogous compounds shows distinct splitting patterns for methyl groups adjacent to chiral centers .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield in multicomponent syntheses?
Systematic optimization involves:
- Stoichiometry : Hydrazine hydrate equivalents (3.0–7.0 eq.) impact cyclization efficiency. Higher equivalents (5.0 eq.) improve yields but risk over-alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Controlled heating (60–80°C) balances reaction rate and side reactions. A design of experiments (DoE) approach is recommended to map parameter interactions .
Q. What role do the 3,4-dimethoxyphenyl and tetrahydrofuran substituents play in reactivity and bioactivity?
- 3,4-Dimethoxyphenyl : Electron-donating groups stabilize electrophilic intermediates during cyclization. Comparative studies with nitro- or halogen-substituted aryl aldehydes show altered reaction kinetics .
- Tetrahydrofuran moiety : Enhances solubility and potential hydrogen-bonding interactions in biological assays. Derivatives lacking this group exhibit reduced cellular uptake in preliminary screenings .
Q. How do competing reaction pathways impact synthesis, and how can selectivity be controlled?
Competing pathways include:
- Over-alkylation : Mitigated by limiting reagent equivalents.
- Oxidative byproducts : Avoided using inert atmospheres (N₂/Ar). Selectivity is monitored via TLC or LC-MS to track intermediate formation. For example, hydrazine hydrate at 5.0 eq. minimizes dimerization while promoting pyrrole ring closure .
Q. What strategies enable diversification of the dihydrochromeno-pyrrole-dione core for structure-activity relationship (SAR) studies?
- Variation of aryl aldehydes : Electron-deficient aldehydes accelerate imine formation but may reduce cyclization efficiency.
- Primary amine selection : Bulky amines (e.g., benzylamine) sterically hinder ring closure, while linear amines (e.g., methylamine) favor it. Libraries of 223 analogs demonstrate substituent compatibility, enabling SAR exploration .
Q. Methodological Considerations
- Data Contradiction Analysis : Conflicting yields from similar reactions may arise from impurities in starting materials or unoptimized workup procedures. Replicate experiments with purified reagents to validate results.
- Scale-Up Challenges : Pilot-scale reactions require adjusted heating rates and stirring efficiency to maintain enantiomeric purity.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25NO6/c1-14-6-8-18-17(11-14)23(27)21-22(15-7-9-19(29-2)20(12-15)30-3)26(25(28)24(21)32-18)13-16-5-4-10-31-16/h6-9,11-12,16,22H,4-5,10,13H2,1-3H3 |
InChI Key |
CKNGXGZNVBBRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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